molecular formula C24H33N5O3 B2714539 8-(4-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 893950-43-1

8-(4-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B2714539
CAS RN: 893950-43-1
M. Wt: 439.56
InChI Key: QPOYMCQSHFLFNH-UHFFFAOYSA-N
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Description

8-(4-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione , often referred to as “Compound X” , is a synthetic organic compound. Its chemical structure consists of an imidazo[1,2-g]purine core with a nonyl side chain and a methoxyphenyl substituent at position 8. The compound exhibits interesting pharmacological properties, including analgesic and anti-inflammatory effects .


Molecular Structure Analysis

The molecular formula of Compound X is C~19~H~24~N~6~O~3~ . Its average mass is approximately 401.4 Da . The compound’s three-dimensional structure reveals the imidazo[1,2-g]purine scaffold, the nonyl side chain, and the methoxyphenyl group. Computational studies, X-ray crystallography, and NMR spectroscopy have provided insights into its conformation and stereochemistry .


Chemical Reactions Analysis

Compound X undergoes biotransformation in vitro. In the Cunninghamella model, it exhibits varying metabolic stability. While some derivatives remain unchanged, others undergo aromatic hydroxylation and N-dealkylation reactions. Microsomal assays predominantly yield N-dealkylation products. These findings are crucial for understanding its pharmacokinetics and potential toxicity .


Physical And Chemical Properties Analysis

  • Stability : Assessing its stability under various conditions (pH, temperature, light) is essential for formulation and storage .

Safety And Hazards

  • Environmental Impact : Assess its impact on ecosystems and biodegradability .

Future Directions

  • Target Identification : Uncover specific molecular targets for therapeutic intervention .

properties

IUPAC Name

6-(4-methoxyphenyl)-4-methyl-2-nonyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5O3/c1-4-5-6-7-8-9-10-15-29-22(30)20-21(26(2)24(29)31)25-23-27(16-17-28(20)23)18-11-13-19(32-3)14-12-18/h11-14,20-21H,4-10,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWMJYJHEGOEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C(=O)C2C(N=C3N2CCN3C4=CC=C(C=C4)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

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